Physicochemical Property Differentiation: Molecular Weight, Formula, and Hydrophobicity Comparison
2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane (CAS 2484889-09-8) exhibits distinct physicochemical properties relative to its closest analogs that directly impact its behavior in synthetic applications. Its molecular formula is C₁₀H₉BrF₂O₂ with a molecular weight of 279.08 g/mol, representing a methylated ketal derivative of the 4-bromo-2,6-difluorophenyl scaffold . In contrast, the unmethylated analog 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane (CAS 773087-43-7) has the formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . The difference in molecular weight (14.03 g/mol) corresponds precisely to the mass of the methyl group. A positional isomer, 2-(5-bromo-2,4-difluorophenyl)-1,3-dioxolane (CAS 2377575-83-0), shares the same formula (C₉H₇BrF₂O₂) and molecular weight (265.05 g/mol) as the unmethylated analog but differs in the substitution pattern on the phenyl ring, with bromine at the 5-position rather than the 4-position and fluorine atoms at the 2,4-positions rather than 2,6-positions . A non-brominated analog, 2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane (CAS 882406-40-8), has the formula C₁₀H₁₀F₂O₂ and a molecular weight of 200.18 g/mol, lacking the bromine atom and consequently having different reactivity in cross-coupling reactions . The calculated logP for CAS 2484889-09-8 is approximately 3.1 (estimated from the logP of the unmethylated analog 773087-43-7, which has a reported logP of 3.0 ), indicating moderate lipophilicity suitable for organic phase reactions.
| Evidence Dimension | Molecular weight and chemical formula |
|---|---|
| Target Compound Data | 279.08 g/mol; C₁₀H₉BrF₂O₂ |
| Comparator Or Baseline | 773087-43-7: 265.05 g/mol, C₉H₇BrF₂O₂; 2377575-83-0: 265.05 g/mol, C₉H₇BrF₂O₂; 882406-40-8: 200.18 g/mol, C₁₀H₁₀F₂O₂ |
| Quantified Difference | Δ 14.03 g/mol (methyl group); Δ 78.90 g/mol (bromine atom) |
| Conditions | Molecular weight and formula data sourced from commercial supplier specifications |
Why This Matters
These physicochemical differences affect compound handling, solubility, chromatographic behavior, and ultimately the reproducibility of synthetic procedures, making CAS 2484889-09-8 uniquely suited for specific synthetic routes that require a protected methyl ketone derivative with a brominated difluorophenyl scaffold.
